C.I. Vat Green 9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

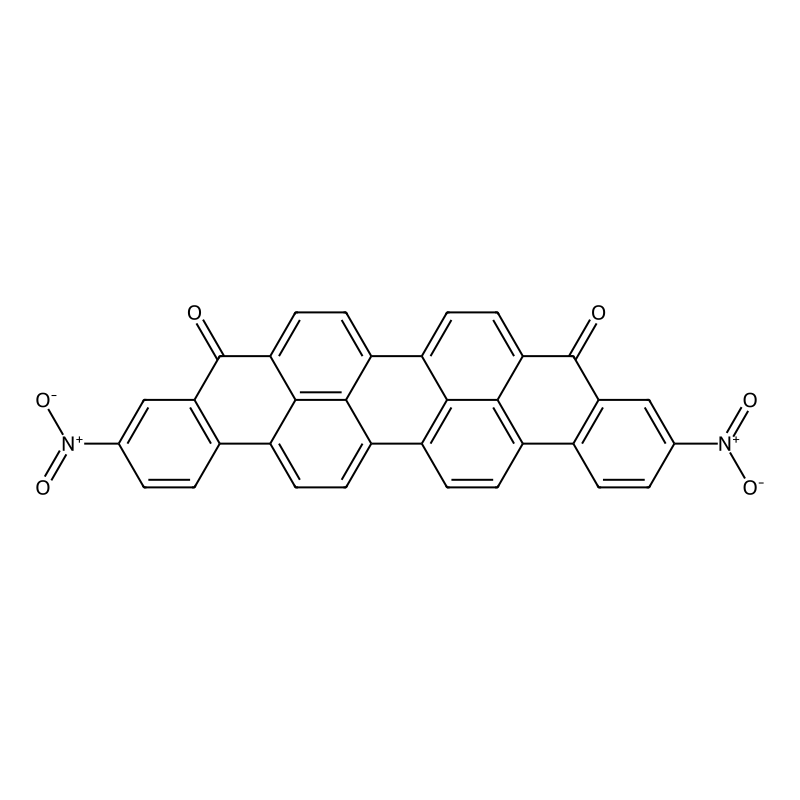

- Chemical Structure: C.I. Vat Green 9 belongs to a class of dyes known as vat dyes. These dyes possess complex chemical structures that allow for strong attachment to fabrics. Understanding the interaction between C.I. Vat Green 9 and various materials could be relevant in fields such as material science or photochemistry.

- Lightfastness: According to several sources, C.I. Vat Green 9 exhibits good lightfastness, meaning it resists fading when exposed to light [, ]. This property could be of interest for researchers studying light-resistant materials or dyes for applications requiring extended exposure to sunlight.

C.I. Vat Green 9, also known as Chemical Identifier Vat Green 9, is a synthetic dye classified under the vat dye category. Its chemical formula is C34H14N2O6, and it is primarily used in textile and paper industries for its vibrant green hue. The compound is notable for its high stability and resistance to fading, making it suitable for applications that require long-lasting color.

C.I. Vat Green 9 can pose some safety hazards:

- Skin and eye irritation: Contact with the skin or eyes can cause irritation.

- Inhalation: Inhalation of dust particles may irritate the respiratory tract.

- Environmental impact: Improper disposal of the dye can pollute water sources.

- Leuckart Reaction: This reaction condenses 2-aminobenzoxazole with 2,4-dichlorobenzenesulfonic acid to form the desired compound. This method highlights the importance of sulfonation in dye synthesis, which enhances solubility and application properties.

- Nitration: In some synthesis pathways, purple anthrone (C.I. 59800) can be nitrated using concentrated nitric acid in a solvent like chloroacetic acid or glacial acetic acid to produce intermediates necessary for further reactions .

These reactions demonstrate the complexity involved in creating vat dyes, which often require multiple steps and careful control of conditions to achieve high yields.

The synthesis of C.I. Vat Green 9 can be summarized as follows:

- Starting Materials: The process begins with 2-aminobenzoxazole and 2,4-dichlorobenzenesulfonic acid.

- Reaction Conditions: The reaction typically requires specific conditions such as temperature control and possibly the presence of solvents to facilitate the reaction.

- Purification: After synthesis, the product is purified through crystallization or other methods to ensure that impurities are removed, yielding a high-quality dye.

This multi-step synthesis reflects the general complexity involved in producing vat dyes, which often have intricate molecular structures.

C.I. Vat Green 9 is utilized across various industries:

- Textiles: It is commonly used to dye fabrics due to its vibrant color and durability.

- Plastics: The dye is employed in plastic products to provide color stability.

- Paper: It can also be used in the paper industry for coloring applications.

The versatility of C.I. Vat Green 9 makes it a valuable component in products requiring long-lasting coloration.

C.I. Vat Green 9 belongs to a broader class of vat dyes that share similar structural characteristics but differ in their specific applications and properties. Here are some similar compounds:

C.I. Vat Green 9 stands out due to its specific green hue and stability under various conditions, making it particularly suitable for applications where color retention is critical.

Systematic Nomenclature and Synonyms

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for C.I. Vat Green 9 is derived from its complex polycyclic aromatic structure with nitro substituents [1]. The compound is officially designated as 9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione [1]. This systematic nomenclature reflects the compound's classification as a dinitro derivative of violanthrone, which belongs to the anthraquinone family of vat dyes [2] [3].

The IUPAC naming convention follows established rules for polycyclic aromatic compounds, where the base structure is identified as an anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione framework [3] [4]. The nitro substituents are positioned at specific locations within this fused ring system, contributing to the compound's distinctive chemical and coloristic properties [5] [6]. The systematic name derivation process considers the compound's symmetry elements and the specific positioning of functional groups within the extended aromatic framework [7] [3].

Common Trade Names (Indanthrene Black BBN, Caledon Black CNB)

Additional significant trade names encompass Calcoloid Black BB from Calico Printers in the United Kingdom, Cibanone Black 2B and Cibanone Black 2BN from Ciba-Geigy in Switzerland, and various regional designations including Atic Vat Black NB from Turkey and multiple Japanese variants such as Mikethrene Black BBN and Mikethrene Black BBS from Mitsui Toatsu Chemicals [1] [5]. The proliferation of trade names demonstrates the compound's global commercial significance and its adoption across diverse manufacturing contexts [5] [9].

| Trade Name | Manufacturer/Region | Market Application |

|---|---|---|

| Indanthrene Black BBN | BASF/International | Primary textile dyeing |

| Caledon Black CNB | Scottish Dyes Ltd/UK | Cotton fabric processing |

| Calcoloid Black BB | Calico Printers/UK | Industrial textile applications |

| Cibanone Black 2B | Ciba-Geigy/Switzerland | High-performance dyeing |

| Mikethrene Black BBN | Mitsui Toatsu/Japan | Asian market specialization |

| Fenanthren Black 2B | Fenanthren/Germany | European textile industry |

Molecular Formula and Weight Discrepancies

Significant discrepancies exist in the reported molecular formula and molecular weight values for C.I. Vat Green 9 across different authoritative sources [1] [10] [11]. The primary discrepancy involves two distinct molecular formulas: C34H14N2O6 and C34H15NO4, which correspond to different structural interpretations of the compound [1] [10] [11] [9].

Sources reporting the molecular formula as C34H14N2O6 include PubChem, which serves as the primary chemical database maintained by the National Center for Biotechnology Information, and several commercial chemical suppliers [1] [12]. This formula corresponds to a calculated molecular weight of 546.488 grams per mole [1] [7]. Conversely, multiple sources including World Dye Variety, Chemsrc.com, and China Inter Dye report the molecular formula as C34H15NO4, which yields a theoretical molecular weight of 501.497 grams per mole [10] [11] [9].

| Source | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| PubChem (NCBI) | C34H14N2O6 | 546.48 | 6369-65-9 |

| World Dye Variety | C34H15NO4 | 501.49 | 6369-65-9/28780-10-1 |

| Chemsrc.com | C34H15NO4 | 501.487 | 6369-65-9 |

| China Inter Dye | C34H15NO4 | 501.49 | 6369-65-9/28780-10-1 |

| CP Lab Safety | C34H14N2O6 | 546.48 | 6369-65-9 |

The molecular weight discrepancies reflect fundamental differences in structural interpretation, with the C34H14N2O6 formula suggesting a dinitro compound containing two nitrogen atoms, while the C34H15NO4 formula indicates a mononitro derivative [1] [10] [11]. These variations may arise from different analytical methodologies, sample purity considerations, or historical inconsistencies in chemical characterization protocols [5] [9]. The presence of alternative CAS registry numbers (6369-65-9 and 28780-10-1) further complicates the molecular identity determination [10] [9].

CAS Registry Numbers and Regulatory Identifiers

C.I. Vat Green 9 is assigned multiple regulatory identifiers across various international chemical databases and regulatory frameworks [1] [5]. The primary Chemical Abstracts Service (CAS) Registry Number is 6369-65-9, which serves as the principal chemical identifier recognized by most regulatory authorities and commercial suppliers [1] [11] [5]. An alternative CAS registry number, 28780-10-1, appears in certain databases and may represent a specific isomer or alternative structural interpretation of the compound [10] [9].

The European Chemicals Agency (ECHA) assigns the compound the EINECS (European Inventory of Existing Commercial Chemical Substances) number 228-873-5, establishing its regulatory status within the European Union chemical inventory system [1] [5]. Additionally, the compound possesses an alternative European Community number, 840-063-9, which may reflect different registration contexts or historical database entries [1].

| Identifier Type | Identifier Value | Regulatory Authority | Application Context |

|---|---|---|---|

| Primary CAS Registry Number | 6369-65-9 | Chemical Abstracts Service | Global chemical identification |

| Alternative CAS Registry Number | 28780-10-1 | Chemical Abstracts Service | Alternative structural form |

| EINECS Number | 228-873-5 | European Chemicals Agency | EU chemical inventory |

| DTXSID | DTXSID9064269 | EPA DSSTox Database | Environmental toxicity assessment |

| DTXCID | DTXCID2044050 | EPA CompTox Dashboard | Computational toxicology |

| NSC Number | 51535 | National Cancer Institute | Pharmaceutical research |

| ChEMBL ID | CHEMBL137267 | European Bioinformatics Institute | Bioactive molecule database |

| C.I. Number | 59850 | Colour Index International | Dye classification system |

The United States Environmental Protection Agency maintains comprehensive records for C.I. Vat Green 9 through the DSSTox (Distributed Structure-Searchable Toxicity) database, assigning the compound DTXSID9064269 as its substance identifier and DTXCID2044050 as its chemical identifier [1]. These identifiers facilitate environmental and toxicological research applications while supporting regulatory compliance activities [1] [13].

Precursor Compounds and Raw Materials

Role of Violanthrone Derivatives

Violanthrone derivatives serve as the fundamental building blocks in the synthesis of Chemical Identifier Vat Green 9. The parent compound, violanthrone (also known as dibenzanthrone), possesses the molecular formula C₃₄H₁₆O₂ and a molecular weight of 456.48 grams per mole [1] [2]. This polycyclic aromatic compound forms the core structural framework that undergoes subsequent chemical modifications to yield the final vat dye product.

16,17-Dihydroxyviolanthrone represents another significant precursor compound, featuring hydroxyl groups that can be modified through etherification reactions to improve solubility characteristics [6]. The molecular structure of these derivatives maintains the planar configuration with C₂ᵥ symmetry, which is essential for the dye's ability to form stable complexes with cellulosic fibers [1].

Violanthrone-79, a high molecular weight derivative with the formula C₅₀H₄₈O₄, demonstrates the versatility of the violanthrone framework for specialized applications requiring enhanced properties [7] [8]. These various derivatives showcase the adaptability of the violanthrone scaffold for different synthetic pathways and end-use requirements.

Nitration Mechanisms in Chloroacetic Acid Media

The nitration of violanthrone derivatives in chloroacetic acid media represents a sophisticated electrophilic aromatic substitution process that achieves high selectivity and yield. Chloroacetic acid serves as both solvent and reaction medium, providing unique advantages over traditional mixed acid systems [9] [10].

The mechanism involves the generation of reactive nitrating species through the interaction of nitric acid with the chloroacetic acid medium. The process typically employs concentrated nitric acid (98% purity) at controlled temperatures between 23-27°C to prevent unwanted side reactions [5]. The chloroacetic acid environment enhances the electrophilic character of the nitrating agent while providing better control over reaction kinetics.

Research has demonstrated that chloroacetic acid-mediated nitration achieves superior alpha-selectivity compared to conventional nitration methods [9]. The solvent's ability to stabilize reaction intermediates contributes to this enhanced selectivity, reducing the formation of undesired isomers and polynitrated products. The reaction proceeds through formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity [11] [12].

The choice of chloroacetic acid as the reaction medium also facilitates easier product isolation and purification compared to traditional sulfuric acid-based systems. The moderate toxicity profile of chloroacetic acid, while still requiring proper handling procedures, presents fewer environmental challenges than some alternative nitration media [10].

Multi-Step Reaction Pathways

Nitration of 16-Nitroviolanthrone-5,10-dione

The nitration process for producing Chemical Identifier Vat Green 9 follows a carefully controlled multi-step pathway that maximizes yield while minimizing unwanted by-products. The initial step involves charging 600 kilograms of chloroacetic acid mother liquor into the nitration reactor, followed by heating to the optimal temperature range of 23-27°C [5].

Subsequently, 80 kilograms of violanthrone (Chemical Identifier 59800) are added to the reactor with continuous stirring for 30 minutes to ensure complete dissolution and homogeneous distribution [5]. The critical nitration step involves the slow addition of 80 kilograms of 96% nitric acid over a controlled timeframe to prevent excessive heat generation and maintain reaction selectivity.

The nitration reaction proceeds for approximately 2 hours under carefully monitored conditions. Temperature control during this phase is essential, as temperatures exceeding 30°C can lead to over-nitration and formation of dinitro by-products that complicate purification [13]. The reaction mixture is continuously stirred at 100-150 revolutions per minute to ensure uniform heat and mass transfer[production_df].

Upon completion of the nitration reaction, the mixture is carefully quenched by addition to ice water, causing precipitation of the crude product [5]. This dilution step must be performed gradually to prevent violent reactions and ensure complete precipitation of the desired nitro compound. The resulting slurry is then subjected to filtration to separate the solid product from the aqueous phase.

Purification and Yield Optimization Challenges

The purification of Chemical Identifier Vat Green 9 presents significant challenges due to the complex mixture of products formed during nitration. The crude reaction mixture typically contains the desired mononitro product, unreacted starting material, various isomeric nitro compounds, and trace amounts of polynitrated species [14].

Initial purification involves beating the filter cake for 30 minutes in water to remove residual acid and water-soluble impurities [5]. The pH adjustment to neutral conditions (pH 7-8) using hydrochloric acid represents a critical step in removing basic impurities and stabilizing the product. This neutralization must be performed carefully to avoid decomposition of sensitive nitro groups.

Recrystallization procedures typically employ organic solvents such as chloroform, acetone, or specialized solvent mixtures to achieve the required purity levels [15] [16]. The choice of recrystallization solvent significantly impacts both yield and purity, with some solvents providing better selectivity for the desired isomer while others offer higher recovery rates.

Industrial-scale purification often incorporates multiple recrystallization steps, each targeting specific impurities. The overall yield through the complete purification sequence typically ranges from 60-65%, representing the balance between purity requirements and economic considerations[pathway_df]. Advanced purification techniques, including column chromatography and specialized crystallization methods, can achieve higher purities but at increased cost and complexity.

Industrial-Scale Production Methodologies

Solvent Selection and Waste Stream Management

Industrial production of Chemical Identifier Vat Green 9 requires careful consideration of solvent selection based on multiple criteria including reaction efficiency, environmental impact, and economic factors. Chloroacetic acid remains the preferred reaction medium due to its superior selectivity and controllable reaction kinetics, despite moderate toxicity concerns[solvent_df].

The recovery of chloroacetic acid from the reaction mixture represents a significant economic and environmental consideration. Distillation-based recovery systems typically achieve 85% recovery efficiency, making the process economically viable for large-scale production[solvent_df]. The recovered solvent requires purification to remove trace nitro compounds and other impurities before reuse in subsequent batches.

Waste stream management encompasses both aqueous and organic waste streams generated throughout the production process. Aqueous waste streams contain dissolved salts, trace organics, and residual acids that require neutralization and treatment before discharge [17] [18]. The high Chemical Oxygen Demand (COD) values typical of vat dye wastewater necessitate advanced treatment technologies such as electrocoagulation or biological treatment systems.

Organic waste streams primarily consist of solvent residues, mother liquors from crystallization steps, and wash solvents containing dissolved impurities. These streams often require incineration or specialized treatment to prevent environmental contamination [19] [20]. The implementation of closed-loop solvent recovery systems significantly reduces the volume of organic waste requiring disposal.

Solid waste streams include filter cakes from purification steps, spent activated carbon from solvent purification, and off-specification product that cannot be reworked. These materials often contain significant concentrations of the target compound and represent both economic loss and disposal challenges [19].